Boc-Met-Pro-OH
Overview
Description
Boc-Met-Pro-OH, also known as N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl-L-proline, is a compound with the molecular formula C15H26N2O5S and a molecular weight of 346.44 g/mol . It is a dipeptide consisting of methionine and proline, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is commonly used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Met-Pro-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the following steps:
Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification systems ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Boc-Met-Pro-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Oxidation and Reduction: The methionine residue can undergo oxidation to form methionine sulfoxide or methionine sulfone.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other solvents.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Major Products Formed
Scientific Research Applications
Boc-Met-Pro-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Studies: Employed in studies involving enzyme-substrate interactions, protein folding, and structure-function relationships.
Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Applied in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of Boc-Met-Pro-OH involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino terminus during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation . The methionine and proline residues contribute to the structural and functional properties of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
Boc-Pro-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-proline.
Boc-Met-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-methionine.
Boc-Gly-OH: N-[(1,1-dimethylethoxy)carbonyl]-glycine.
Uniqueness
Boc-Met-Pro-OH is unique due to the presence of both methionine and proline residues, which impart specific structural and functional characteristics to the peptides synthesized using this compound. The combination of these amino acids allows for the study of their individual and combined effects on peptide properties .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAFPKEPIVJKM-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474544 | |
Record name | Boc-Met-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116939-85-6 | |
Record name | Boc-Met-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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